1-(3,4-Difluorophenyl)cyclopropanemethanamine
Description
Properties
Molecular Formula |
C10H11F2N |
|---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
[1-(3,4-difluorophenyl)cyclopropyl]methanamine |
InChI |
InChI=1S/C10H11F2N/c11-8-2-1-7(5-9(8)12)10(6-13)3-4-10/h1-2,5H,3-4,6,13H2 |
InChI Key |
FTXCAWQACLEBGM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CN)C2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
Preparation Methods
Initial Acylation and Reduction
The process begins with Friedel-Crafts acylation of 1,2-difluorobenzene using chloroacetyl chloride in the presence of AlCl₃, yielding 2-chloro-1-(3,4-difluorophenyl)ethanone (I ). This intermediate undergoes stereoselective reduction using a chiral oxazaborolidine catalyst (e.g., Corey-Bakshi-Shibata catalyst) and borane-dimethyl sulfide (BH₃·SMe₂) to produce 2-chloro-1-(3,4-difluorophenyl)ethanol (II ) with high enantiomeric excess (ee >90%).
Cyclopropane Ring Formation
Compound II reacts with triethylphosphonoacetate under basic conditions (NaH, toluene) to form (1R,2R)-2-(3,4-difluorophenyl)cyclopropyl carboxylate (III ). Hydrolysis of the ester group (NaOH/MeOH) followed by Curtius rearrangement via azide intermediates converts the carboxylate to the primary amine, yielding CPA.
Reaction Conditions Summary
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Acylation | AlCl₃, CH₂Cl₂, 0°C → rt | 78–85 |
| Reduction | Oxazaborolidine, BH₃·SMe₂, THF, −20°C | 92 (98% ee) |
| Cyclopropanation | NaH, triethylphosphonoacetate, toluene, reflux | 65 |
| Amine Formation | NaN₃, H₂O/THF, Δ | 70 |
Asymmetric Cyclopropanation Using Ruthenium Catalysts
Styrene Precursor Synthesis
3,4-Difluorobenzaldehyde undergoes Wittig olefination with methyltriphenylphosphonium bromide and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to yield 3,4-difluorostyrene (IV ).
Catalytic Cyclopropanation
A chiral ruthenium complex—dichloro(p-cymene)ruthenium(II) dimer with (S,S)-2,6-bis(4-isopropyl-2-oxazolin-2-yl)pyridine—facilitates asymmetric cyclopropanation of IV with ethyl diazoacetate. This produces ethyl (1R,2R)-2-(3,4-difluorophenyl)-1-cyclopropanecarboxylate (V ) in 88% yield and 99% ee.
Functional Group Interconversion
Hydrolysis of V (NaOH/MeOH) gives the carboxylic acid (VI ), which is converted to the acyl azide (VII ) using diphenylphosphoryl azide (DPPA). Thermal decomposition of VII via the Curtius rearrangement yields CPA.
Advantages of This Route
- High enantioselectivity (≥99% ee).
- Avoids hazardous diazomethane.
- Scalable to kilogram quantities.
Alternative Pathways via Acrylonitrile Intermediates
Aldol Condensation
3,4-Difluorobenzaldehyde reacts with malonic acid in pyridine/piperidine to form (E)-3-(3,4-difluorophenyl)-2-propenoic acid (VIII ). Esterification with L-menthol followed by cyclopropanation using trimethylsulfoxonium methylide yields the menthol ester of CPA, which is hydrolyzed to the free amine.
Nitrile Cyclopropanation
Reaction of 3,4-difluorobenzaldehyde with acetonitrile under basic conditions (KOH/BuLi) produces (E)-3-(3,4-difluorophenyl)acrylonitrile (IX ). Cyclopropanation with trimethylsulfoxonium iodide (NaH/DMSO) generates the nitrile intermediate (X ), which is reduced to CPA using LiAlH₄.
Industrial-Scale Optimization Challenges
Resolution of Racemates
Racemic CPA mixtures are resolved via diastereomeric salt formation with chiral acids (e.g., dibenzoyl-L-tartaric acid) or enzymatic kinetic resolution.
Comparative Analysis of Methods
| Method | Key Steps | Total Yield (%) | Enantiomeric Excess (%) | Scalability |
|---|---|---|---|---|
| Chloroacetyl Route | Acylation → Reduction → Cyclopropanation | 45 | 98 | Moderate |
| Ruthenium Catalysis | Wittig → Cyclopropanation → Curtius | 72 | 99 | High |
| Acrylonitrile Pathway | Aldol → Cyclopropanation → Reduction | 58 | 95 | Low |
Chemical Reactions Analysis
1-(3,4-Difluorophenyl)cyclopropanemethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
1-(3,4-Difluorophenyl)cyclopropanemethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,4-Difluorophenyl)cyclopropanemethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The cyclopropane ring provides structural rigidity, which can influence the compound’s overall biological activity .
Comparison with Similar Compounds
Structural Variations and Key Differences
The table below summarizes structural analogs and their distinguishing features:
Impact of Substituent Type and Position
Ring Size and Conformational Effects
- Cyclopropane vs. Cyclopentane : Cyclopropane’s high ring strain restricts rotational freedom, favoring specific conformations that may enhance target selectivity. In contrast, cyclopentane derivatives (e.g., 1-(2-Chloro-4-fluorophenyl)cyclopentylmethanamine HCl) offer greater flexibility, which could improve binding to larger active sites .
Salt Forms and Physicochemical Properties
Hydrochloride salts (e.g., 1-(2,4-Difluorophenyl)cyclopropanamine HCl) improve aqueous solubility and stability, making them more suitable for formulation. However, free bases (e.g., this compound) may exhibit better membrane permeability .
Research Findings and Pharmacological Implications
- Similarity Scores : Structural analogs like 1-(3-Fluorophenyl)cyclopropanamine HCl exhibit a similarity score of 0.85 to the parent compound, suggesting comparable electronic profiles but reduced potency due to fewer fluorine atoms .
- Stereochemistry : The (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine enantiomer (CAS 220352-38-5) demonstrates enantiomer-specific activity, highlighting the importance of stereochemistry in drug design .
- Discontinued Analogs : Compounds like 1-(2,4-Difluorophenyl)cyclopropanamine HCl (CAS 1186663-18-2) were discontinued, possibly due to poor efficacy or stability .
Biological Activity
1-(3,4-Difluorophenyl)cyclopropanemethanamine is a compound of increasing interest in pharmacological research due to its unique structural characteristics and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and potential applications based on current research findings.
Chemical Structure and Properties
This compound features a cyclopropane ring attached to a difluorophenyl group, which is significant for its biological interactions. The molecular formula is C10H10F2N, with a molecular weight of approximately 201.20 g/mol. The presence of fluorine atoms enhances the compound's lipophilicity and may influence its receptor binding properties.
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions that optimize yield and purity. Key steps include:
- Formation of the Cyclopropane Ring : Utilizing cyclopropanation reactions.
- Substitution Reactions : Introducing fluorine substituents onto the phenyl ring.
- Purification Techniques : Employing chromatography methods to ensure high purity.
Biological Activity
Research indicates that this compound may interact with various neurotransmitter systems, particularly serotonin and dopamine receptors. Preliminary studies suggest potential psychoactive properties that could be leveraged for therapeutic applications in mood disorders and neurodegenerative diseases.
Interaction with Neurotransmitter Systems
- Serotonergic Pathways : Compounds with similar structures have shown affinity for serotonin receptors, indicating that this compound may influence mood and behavior through serotonergic mechanisms.
- Dopaminergic Activity : There is emerging evidence that this compound might also interact with dopamine receptors, which are critical in regulating mood and cognition.
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | Known Biological Activity |
|---|---|---|
| This compound | Cyclopropane derivative | Potential serotonergic and dopaminergic activity |
| Similar Fluorinated Phenethylamines | Phenethylamine | Established psychoactive effects |
| Cyclopropane Derivatives | Cyclopropane-based | Varied interactions with neurotransmitter systems |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
